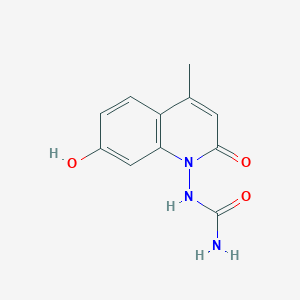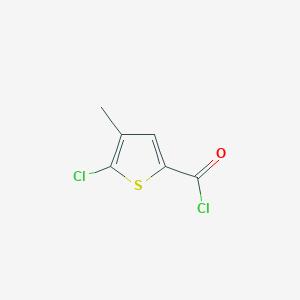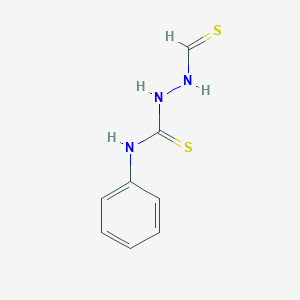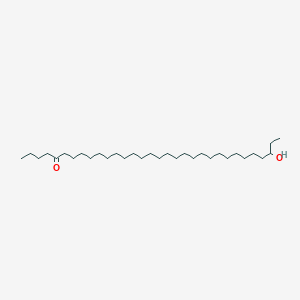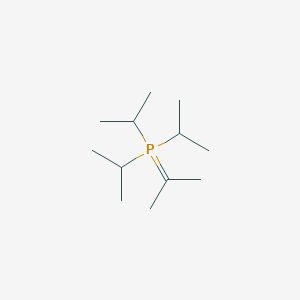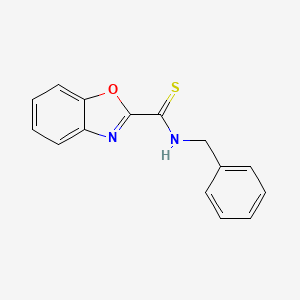![molecular formula C20H18O3 B14349630 2-Benzoyl-5-methoxy-1,6-dihydro[1,1'-biphenyl]-3(2H)-one CAS No. 96570-08-0](/img/structure/B14349630.png)
2-Benzoyl-5-methoxy-1,6-dihydro[1,1'-biphenyl]-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzoyl-5-methoxy-1,6-dihydro[1,1’-biphenyl]-3(2H)-one is a complex organic compound with a unique structure that includes a benzoyl group, a methoxy group, and a biphenyl core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzoyl-5-methoxy-1,6-dihydro[1,1’-biphenyl]-3(2H)-one typically involves multiple steps, including the formation of the biphenyl core, introduction of the benzoyl group, and methoxylation. Common synthetic routes may involve Friedel-Crafts acylation, nucleophilic substitution, and oxidation-reduction reactions .
Industrial Production Methods
Industrial production of this compound may utilize optimized reaction conditions to ensure high yield and purity. This often involves the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Análisis De Reacciones Químicas
Types of Reactions
2-Benzoyl-5-methoxy-1,6-dihydro[1,1’-biphenyl]-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
2-Benzoyl-5-methoxy-1,6-dihydro[1,1’-biphenyl]-3(2H)-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound may be used in biochemical assays to study enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-Benzoyl-5-methoxy-1,6-dihydro[1,1’-biphenyl]-3(2H)-one exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering metabolic pathways, and influencing cellular processes. Detailed studies are required to elucidate the exact mechanisms .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other benzoyl-substituted biphenyls and methoxy-substituted biphenyls. Examples include 2-Benzoyl-5-methoxybenzimidazole and 2-Benzoyl-5-methoxyphenyl derivatives .
Propiedades
Número CAS |
96570-08-0 |
|---|---|
Fórmula molecular |
C20H18O3 |
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
6-benzoyl-3-methoxy-5-phenylcyclohex-2-en-1-one |
InChI |
InChI=1S/C20H18O3/c1-23-16-12-17(14-8-4-2-5-9-14)19(18(21)13-16)20(22)15-10-6-3-7-11-15/h2-11,13,17,19H,12H2,1H3 |
Clave InChI |
DWEAXTFPWAMJJX-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=O)C(C(C1)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




